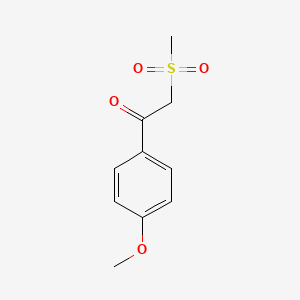1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone
CAS No.: 27918-36-1
Cat. No.: VC2153148
Molecular Formula: C10H12O4S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 27918-36-1 |
|---|---|
| Molecular Formula | C10H12O4S |
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2-methylsulfonylethanone |
| Standard InChI | InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3 |
| Standard InChI Key | HEFOQUIGHAKWJS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C |
Chemical Identity and Structure
Nomenclature and Identification
1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone is an organic compound that belongs to the class of aryl ketones with a sulfone functional group. The compound is identified by various systems as detailed in Table 1.
Table 1: Identification Parameters of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-2-methylsulfonylethanone |
| CAS Number | 27918-36-1 |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.2649 g/mol |
| Standard InChIKey | HEFOQUIGHAKWJS-UHFFFAOYSA-N |
| PubChem Compound ID | 1483466 |
These identification parameters serve as crucial reference points for researchers and chemists working with this compound in various scientific contexts .
Structural Characteristics
The structure of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone features a para-methoxyphenyl group connected to a carbonyl (ketone) group, which is further linked to a methylsulfonyl moiety through a methylene bridge. The presence of these functional groups contributes to the compound's physical, chemical, and potential biological properties.
The structural representation can be expressed through various notations:
-
Standard InChI: InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3
-
SMILES Notation: COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C
-
Canonical SMILES: COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C
These notations provide standardized representations of the molecule's structure that can be interpreted by chemical databases and computational chemistry software.
Molecular Properties
The molecule contains several key functional groups that define its chemical behavior:
-
A methoxy group (-OCH₃) attached to the aromatic ring at the para position
-
A carbonyl group (C=O) forming a ketone functionality
-
A methylsulfonyl group (-SO₂CH₃) connected to the carbonyl via a methylene bridge
This arrangement of functional groups creates a molecule with multiple reactive sites that can participate in various chemical transformations, making it potentially useful as a synthetic intermediate in the development of more complex chemical structures .
Physical and Chemical Properties
Thermodynamic Properties
The compound exhibits several notable thermodynamic properties as detailed in Table 2, which influence its behavior in various chemical and physical processes.
Table 2: Physical and Chemical Properties of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone
| Property | Value |
|---|---|
| Density | 1.25 g/cm³ |
| Boiling Point | 462.9°C at 760 mmHg |
| Refractive Index | 1.525 |
| Flash Point | 233.8°C |
| Vapor Pressure | 9.5E-09 mmHg at 25°C |
The high boiling point (462.9°C) and low vapor pressure (9.5E-09 mmHg at 25°C) are consistent with the presence of strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions due to the polar functional groups present in the molecule .
Chemical Reactivity and Synthesis
Functional Group Analysis
-
Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions, reduction to alcohols, and condensation reactions with amines and hydrazines. This reactivity is similar to that observed in other aryl ketones like 4-methoxyacetophenone .
-
Methylsulfonyl Group: The sulfonyl group can participate in elimination reactions and nucleophilic substitutions, particularly under basic conditions. The sulfonyl functionality also increases the acidity of the adjacent methylene hydrogens, making them susceptible to deprotonation .
-
Methoxy Group: The methoxy substitution on the aromatic ring affects the electron density distribution, making the ring more electron-rich and thus more reactive toward electrophilic aromatic substitution reactions. This property is shared with other methoxyphenyl compounds in the literature .
Reactivity Patterns
The presence of both ketone and sulfonyl functionalities creates interesting reactivity patterns. The α-position between these groups is expected to be acidic, potentially allowing for enolization and subsequent reactions at this position. Additionally, the compound may undergo:
-
Reduction reactions (e.g., of the carbonyl group), similar to the reduction of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone described in related compounds
-
Nucleophilic substitution of the methylsulfonyl group
-
Electrophilic aromatic substitution on the methoxyphenyl ring (directed by the methoxy group)
-
Condensation reactions at the carbonyl group
These reactivity patterns make the compound a versatile building block for the synthesis of more complex molecules.
Applications and Significance
Industrial Relevance
The industrial applications of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone may include:
-
Use as an intermediate in the fine chemicals industry
-
Potential application in the synthesis of specialty chemicals
-
Possible utility in the pharmaceutical industry as a precursor to active pharmaceutical ingredients (APIs)
The compound's relatively high stability (as indicated by its physical properties) makes it potentially suitable for industrial processes that require robust chemical intermediates .
Comparative Analysis with Similar Compounds
Table 3: Comparison of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone with Structurally Related Compounds
This comparative analysis highlights how subtle structural differences between these related compounds can lead to significant variations in their chemical behavior and potential applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume